molecular formula C9H12ClN B6326213 5-Chloro-2-(propan-2-yl)aniline CAS No. 130566-32-4

5-Chloro-2-(propan-2-yl)aniline

Cat. No.: B6326213
CAS No.: 130566-32-4
M. Wt: 169.65 g/mol
InChI Key: CCLXEGFPYVJSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H12ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 5-position and an isopropyl group at the 2-position. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yl)aniline can be achieved through several methods. One common method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene . This intermediate is then subjected to high-pressure amination to yield 5-chloro-2-nitroaniline . Finally, the nitro group is reduced to an amino group, resulting in this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation for the reduction step. This method is preferred due to its efficiency and scalability. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or with a are commonly used.

    Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-chloro-2-(propan-2-yl)nitrobenzene , while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

5-Chloro-2-(propan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress , cell signaling , and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(propan-2-yl)aniline
  • 4-Chloro-2-(propan-2-yl)aniline
  • 5-Chloro-2-(methyl)aniline

Uniqueness

5-Chloro-2-(propan-2-yl)aniline is unique due to the specific positioning of the chlorine atom and the isopropyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

5-chloro-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXEGFPYVJSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrate (1.7 mL, 35.1 mmol) in methanol (12 mL) was added drop wise to a solution of 4-chloro-2-nitro-1-(propan-2-yl)benzene (1.75 g, 8.8 mmol) in methanol (40 mL), in the presence of iron (III) chloride (146 mg, 0.9 mmol) and activated charcoal (146 mg) and the reaction mixture was stirred under reflux for 7 h. The solid was filtered over celite, the filtrate concentrated and purified by flash chromatography (hexane/EtOAc 9/1) to obtain the title compound as a light-pink oil (1.4 g, 94%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
catalyst
Reaction Step Two
Yield
94%

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